molecular formula C16H18N2O2 B588544 4,4'-(Piperazine-2, 5-diyl)diphenol CAS No. 94572-68-6

4,4'-(Piperazine-2, 5-diyl)diphenol

Cat. No.: B588544
CAS No.: 94572-68-6
M. Wt: 270.332
InChI Key: FPPBMXVCCCEYJD-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-2, 5-diyl)diphenol is a chemical compound that features a piperazine ring substituted with two phenol groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-2, 5-diyl)diphenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for 4,4’-(Piperazine-2, 5-diyl)diphenol are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Piperazine-2, 5-diyl)diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-2, 5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperazine ring can also interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-hydroxyphenyl)piperazine
  • 4,4’-(2,5-Piperazinediyl)diphenol

Uniqueness

4,4’-(Piperazine-2, 5-diyl)diphenol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBMXVCCCEYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93019-46-6
Record name 4,4'-(Piperazine-2, 5-diyl)diphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093019466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(PIPERAZINE-2, 5-DIYL)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0VE85E2T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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